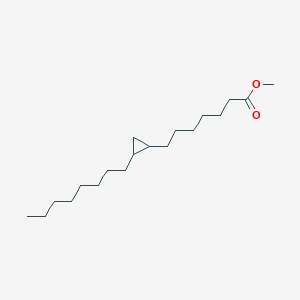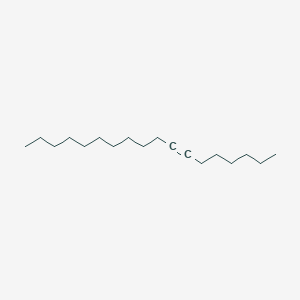
Octadec-7-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-7-yne is a long-chain alkyne with the molecular formula C18H34 It is characterized by the presence of a triple bond at the seventh carbon atom in its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadec-7-yne can be synthesized through various methods. One common approach involves the partial hydrogenation of this compound precursors. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled conditions. Another method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate alkyne precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Octadec-7-yne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield octadecane using catalysts such as palladium or platinum.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts under atmospheric or slightly elevated pressures.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Octadecane.
Substitution: Halogenated derivatives such as this compound bromide.
Wissenschaftliche Forschungsanwendungen
Octadec-7-yne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of octadec-7-yne involves its interaction with various molecular targets and pathways. Its acetylenic bond allows it to participate in unique chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular membranes, and inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadec-9-yne: Another long-chain alkyne with a triple bond at the ninth carbon atom.
Octadec-1-yne: A long-chain alkyne with a triple bond at the first carbon atom.
Octadec-6-yne: A long-chain alkyne with a triple bond at the sixth carbon atom.
Uniqueness
Octadec-7-yne is unique due to the position of its triple bond, which influences its chemical reactivity and potential applications. The specific location of the triple bond can affect the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
64183-49-9 |
|---|---|
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
octadec-7-yne |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-13,15,17-18H2,1-2H3 |
InChI-Schlüssel |
JNRZVQIBDMWBHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


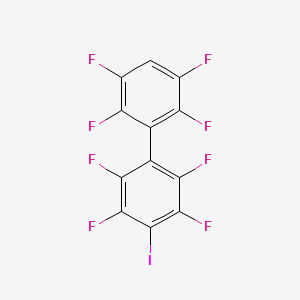
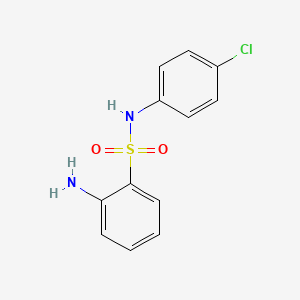

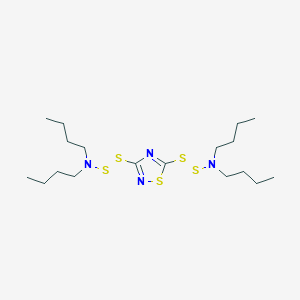
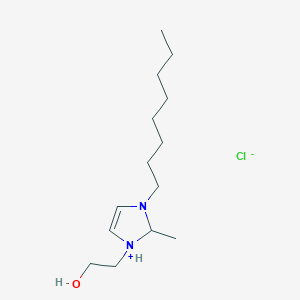

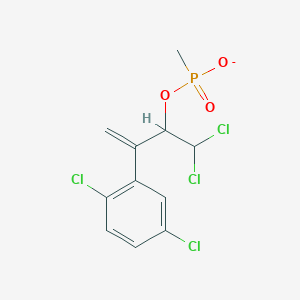
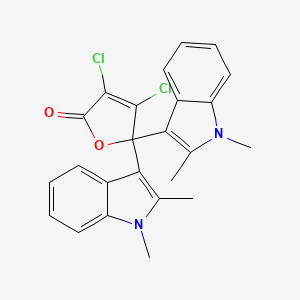
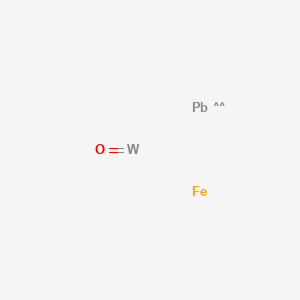
![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)
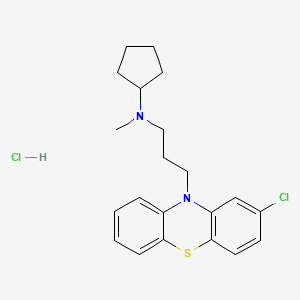
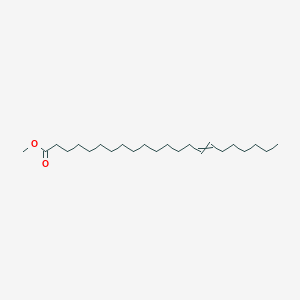
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
